Maduramicin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

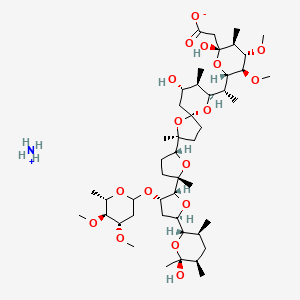

Maduramicin, a polyether ionophore antibiotic, is primarily used as an anticoccidial agent in poultry farming due to its potent activity against Eimeria parasites . Structurally, it contains electronegative crown ethers that coordinate monovalent cations (e.g., Na⁺), enabling ion transport across lipid bilayers and disrupting cellular ion homeostasis . While effective against apicomplexan parasites, this compound exhibits high toxicity in non-target species, including mammals, by inducing cardiomyopathy, skeletal muscle damage, and apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Maduramicin is typically prepared through fermentation processes involving the actinomycete Actinomadura rubra . The fermentation broth is then subjected to various purification steps to isolate the compound .

Industrial Production Methods: In industrial settings, this compound is often produced as this compound ammonium, which is then formulated into premixes for use in poultry feed . The preparation involves dissolving this compound ammonium in a solvent such as ethyl acetate, followed by mixing with auxiliary materials like corn starch and nicarbazin in a fluidized bed . This method ensures a uniform distribution of the active ingredient, enhancing its efficacy and safety .

Analyse Des Réactions Chimiques

Types of Reactions: Maduramicin undergoes various chemical reactions, including salt formation and ketalization . The formation of monovalent and divalent salt complexes is a notable reaction, which involves the interaction of this compound with cations such as sodium, potassium, and calcium .

Common Reagents and Conditions: The preparation of this compound salts typically involves the use of reagents like sodium hydroxide, potassium hydroxide, and calcium chloride . Ketalization reactions may involve the use of alcohols such as methanol and ethanol under acidic conditions .

Major Products Formed: The major products formed from these reactions include various salt complexes and ketal derivatives of this compound . These derivatives often exhibit different physicochemical properties, which can be useful in various applications .

Applications De Recherche Scientifique

Microbiology

Maduramicin is predominantly used in the poultry industry as an anticoccidial agent to combat coccidiosis caused by Eimeria species. Its efficacy extends to Gram-positive bacteria and other protozoa like Cryptosporidium and Treponema.

Table 1: Anticoccidial Activity of this compound

| Pathogen | Activity |

|---|---|

| Eimeria spp. | Effective |

| Cryptosporidium | Effective |

| Treponema | Effective |

Oncology

Research has demonstrated that this compound inhibits proliferation and induces apoptosis in human rhabdomyosarcoma cells (RD and Rh30) and mouse myoblasts (C2C12) in a dose-dependent manner. The compound's cytotoxicity was confirmed through assays measuring cell viability, revealing significant increases in non-viable cells upon treatment .

Table 2: Cytotoxic Effects of this compound on Cell Lines

| Cell Line | EC50 (µg/ml) | Treatment Duration (h) |

|---|---|---|

| C2C12 | 0.07 | 24-72 |

| RD | 0.15 | 24-72 |

| Rh30 | 0.25 | 24-72 |

Veterinary Medicine

In veterinary contexts, this compound is utilized to prevent and treat coccidiosis in poultry. However, improper use can lead to toxicity, manifesting as heart failure or skeletal muscle degeneration in animals . There have been documented cases of human poisoning linked to this compound exposure through contaminated poultry feed .

Case Study 1: Haff Disease Outbreaks

Two outbreaks in China (2009 and 2010) were associated with crayfish contaminated with this compound. Symptoms included muscle stiffness and pain, resembling Haff disease . This highlighted the potential for this compound to affect non-target species.

Case Study 2: Malaria Treatment

Recent studies have indicated that this compound exhibits potent antimalarial activity against Plasmodium falciparum, showing effective clearance rates of both asexual stages and gametocytes. In rodent models, it completely blocked malaria transmission .

Mécanisme D'action

Maduramicin exerts its effects by forming complexes with cations, particularly sodium, potassium, and calcium . This ionophore activity facilitates the transport of these cations across cell membranes, disrupting the osmotic balance within the target cells . In coccidia, this disruption inhibits mitochondrial functions such as substrate oxidation and ATP hydrolysis, ultimately leading to cell death . Additionally, this compound has been shown to induce apoptosis in myoblast cells by causing cell cycle arrest and activating caspase-dependent pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Polyether Ionophores

Mechanism of Action and Selectivity

Maduramicin shares the ionophoric mechanism common to polyether antibiotics, which disrupt ion gradients by forming lipid-soluble cation complexes. However, its specificity and potency differ from other ionophores:

- Apoptotic Pathways: this compound induces caspase-dependent apoptosis via TRAIL/DR4 signaling and caspase-independent apoptosis through AIF nuclear translocation, contrasting with salinomycin, which activates caspases 3, 8, and 9 .

- Autophagy Modulation: this compound blocks autophagic flux (accumulating LC3-II and p62/SQSTM1), whereas monensin and salinomycin primarily disrupt lysosomal function .

Toxicity and Resistance

- Cardiotoxicity : this compound causes severe cardiomyopathy in mammals by elevating intracellular Ca²⁺, inactivating ERK1/2, and activating PP2A, leading to myocardial cell cycle arrest (G0/G1 phase) . Monensin and narasin exhibit milder cardiac effects .

- Skeletal Muscle Damage : this compound induces rhabdomyolysis (elevated CK, LDH) in mice, resembling Haff disease, but requires synergism with other toxins for full pathology .

- Cross-Resistance: Enterococci resistant to narasin or salinomycin show reduced this compound susceptibility due to shared ABC transporter mechanisms (e.g., NarAB), but monensin resistance is independent .

Pharmacokinetics and Formulation

- Half-Life : this compound residues persist in poultry tissues (half-life: 13–39 hours), necessitating a 5-day withdrawal period .

- Enhanced Delivery : PEGylated liposomes reduce this compound toxicity by 50% while improving antiplasmodial efficacy (IC₅₀ = 1.20 ng/ml vs. 2.80 ng/ml for free drug) .

Synergistic Effects

This compound potentiates the gametocytocidal activity of pyrazoleamide PA21A050 (a PfATP4 inhibitor) by disrupting Na⁺ homeostasis, achieving 10-fold efficacy enhancement in Plasmodium falciparum .

Propriétés

Numéro CAS |

84878-61-5 |

|---|---|

Formule moléculaire |

C47H83NO17 |

Poids moléculaire |

934.2 g/mol |

Nom IUPAC |

azane;2-[(2R,3S,4S,5R,6S)-6-[(1S)-1-[(2S,5R,7S,8R,9S)-2-[(5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid |

InChI |

InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26-,27-,28-,29-,30-,31+,32-,33?,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+;/m0./s1 |

Clé InChI |

WQGJEAMPBSZCIF-IQSSNWLASA-N |

SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N |

SMILES isomérique |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CCC(O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.N |

SMILES canonique |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N |

Apparence |

Solid powder |

Key on ui other cas no. |

84878-61-5 |

Pictogrammes |

Acute Toxic; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

maduramicin maduramycin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.